molecular formula C13H24ClN3O2 B2777837 5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride CAS No. 2241144-71-6

5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride

Cat. No.: B2777837
CAS No.: 2241144-71-6
M. Wt: 289.8
InChI Key: IWUKCYGMPDOQAE-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the one you mentioned, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .

Scientific Research Applications

Cognitive Deficits Treatment

A series of oxadiazole derivatives, closely related to the compound , were synthesized and evaluated as 5-hydroxytryptamine-4 receptor (5-HT4R) partial agonists for treating cognitive deficits associated with Alzheimer's disease. The compound known as Usmarapride showed significant potential by increasing neuroprotective soluble amyloid precursor protein alpha levels and demonstrating robust efficacy in nonclinical cognition models. These findings suggest a promising avenue for Alzheimer's treatment, with Usmarapride completing Phase 1 clinical studies without major safety concerns (Nirogi et al., 2021).

Antimicrobial Activities

Derivatives containing the 1,2,4-oxadiazole moiety have exhibited notable antimicrobial activities. For instance, certain 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include structural elements similar to the compound , have shown strong antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Krolenko et al., 2016).

Antioxidant Properties

A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity. Compound 2c emerged as the best radical scavenger among them, indicating that the 2,5-disubstituted-1,3,4-oxadiazole structure possesses antioxidant activity with varying mechanisms of action toward different free radicals. This highlights the potential of such compounds in oxidative stress-related disease treatment or prevention (Mallesha et al., 2014).

Anti-HIV-1 Activity

Some 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones showed promising in vitro activities against certain strains of bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, their antiviral activity against HIV-1 was evaluated, with compound 2 producing a significant reduction in viral replication at various concentrations. This suggests the potential for these compounds in treating infections and combating HIV-1 (El-Emam et al., 2004).

Future Directions

Piperidine derivatives continue to be a vital fundament in the production of drugs . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

5-[4-(2-methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2.ClH/c1-10(2)11-15-12(18-16-11)13(6-9-17-3)4-7-14-8-5-13;/h10,14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUKCYGMPDOQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCNCC2)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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